4-(2-Bromoethynyl)-3-methyl-1,2-thiazole
CAS No.: 2402829-71-2
Cat. No.: VC6929517
Molecular Formula: C6H4BrNS
Molecular Weight: 202.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402829-71-2 |
|---|---|
| Molecular Formula | C6H4BrNS |
| Molecular Weight | 202.07 |
| IUPAC Name | 4-(2-bromoethynyl)-3-methyl-1,2-thiazole |
| Standard InChI | InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |
| Standard InChI Key | VBMWEQVMMWADEX-UHFFFAOYSA-N |
| SMILES | CC1=NSC=C1C#CBr |
Introduction
Structural and Molecular Characteristics
The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 4-(2-bromoethynyl)-3-methyl-1,2-thiazole, the sulfur and nitrogen occupy positions 1 and 2, respectively, with substituents at positions 3 (methyl) and 4 (2-bromoethynyl). The bromoethynyl group (-C≡C-Br) introduces significant reactivity due to the electron-withdrawing bromine atom and the triple bond’s susceptibility to electrophilic or nucleophilic attacks.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₆H₅BrN₂S, yielding a molecular weight of 217.09 g/mol. This aligns with brominated thiazoles, where bromine contributes approximately 79.9 g/mol to the total mass .
Spectroscopic Properties
While no experimental IR or NMR data exists for this compound, key spectral features can be extrapolated:
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IR: A strong absorption band near 3280 cm⁻¹ for ≡C-H stretching of the ethynyl group, with C≡C stretching around 2100 cm⁻¹ . The thiazole ring’s C=N and C-S vibrations would appear near 1600 cm⁻¹ and 690 cm⁻¹, respectively .
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¹H NMR: The methyl group at position 3 would resonate as a singlet near δ 2.5 ppm, while the ethynyl proton would appear as a singlet at δ 3.0–3.5 ppm.
Synthetic Pathways
The synthesis of 4-(2-bromoethynyl)-3-methyl-1,2-thiazole likely involves multi-step strategies common in heterocyclic chemistry:
Thiazole Ring Formation
The 1,2-thiazole core can be constructed via:
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Hantzsch Thiazole Synthesis: Reaction of α-haloketones with thioamides. For example, chloroacetone (CH₃COCH₂Cl) and a thioamide derivative could yield the thiazole backbone .
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Cyclization of Thioamides: As demonstrated in the synthesis of 2,3,4-trisubstituted thiazoles , hydrazine-carbothioamides may serve as precursors.
Chemical Reactivity
The bromoethynyl group dominates the compound’s reactivity:
Nucleophilic Substitution
The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, azides), forming ethynyl derivatives. For example:
This reactivity mirrors bromomethyl-thiazole systems.
Cycloaddition Reactions
The ethynyl triple bond may participate in [2+2] or [3+2] cycloadditions. For instance, reaction with nitrones could yield isoxazoline derivatives, expanding the compound’s utility in heterocyclic synthesis.
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